

Spectroscopic Profile of N-Cbz-L-pipecolinic Acid: A Technical Guide

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Compound of Interest

Compound Name: (S)-1-N-Cbz-Pipecolinic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for N-Cbz-L-pipecolinic acid, a key building block in the synthesis of various pharmaceutical compounds. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, this guide presents a compilation of predicted spectroscopic data based on the analysis of its constituent functional groups and related chemical structures. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for N-Cbz-L-pipecolinic acid. These values are derived from established chemical shift and absorption frequency ranges for similar molecular environments.

Table 1: Predicted ^1H NMR Spectroscopic Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Carboxylic Acid (-COOH)	10.0 - 13.0	Singlet (broad)	Chemical shift is concentration and solvent dependent.
Benzyllic (-CH ₂ -Ph)	5.1 - 5.3	Singlet	
Phenyl (C ₆ H ₅)	7.2 - 7.4	Multiplet	
α -CH (Piperidine C2)	4.8 - 5.0	Multiplet	
Piperidine Ring Protons	1.3 - 3.8	Multiplet	Significant overlap is expected.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
Carboxylic Acid (-COOH)	170 - 180	
Carbonyl (C=O, Cbz)	155 - 157	
Phenyl (C ₆ H ₅)	127 - 137	Multiple signals expected.
Benzyllic (-CH ₂ -Ph)	67 - 69	
α -C (Piperidine C2)	55 - 60	
Piperidine Ring Carbons	20 - 50	Multiple signals expected.

Table 3: Predicted FT-IR Spectroscopic Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity	Notes
O-H Stretch (Carboxylic Acid)	2500 - 3300	Broad	Characteristic very broad absorption due to hydrogen bonding. [1] [2] [3] [4] [5]
C-H Stretch (Aromatic/Aliphatic)	2850 - 3100	Medium-Strong	
C=O Stretch (Carboxylic Acid)	1700 - 1725	Strong	[1] [2] [4]
C=O Stretch (Carbamate, Cbz)	1680 - 1700	Strong	
C-O Stretch	1210 - 1320	Strong	[1]

Table 4: Predicted Mass Spectrometry Data

Ion Type	Predicted m/z	Notes
[M+H] ⁺	264.123	Calculated for C ₁₄ H ₁₈ NO ₄ ⁺
[M+Na] ⁺	286.105	Calculated for C ₁₄ H ₁₇ NNaO ₄ ⁺
Fragmentation	Various	Expected fragmentation includes loss of CO ₂ , benzyl group, and cleavage of the piperidine ring.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of N-Cbz-L-pipecolinic acid.

Synthesis of N-Cbz-L-pipecolinic Acid

This protocol describes a standard procedure for the N-protection of L-pipecolinic acid using benzyl chloroformate (Cbz-Cl).

Materials:

- L-pipecolinic acid
- Sodium carbonate (Na_2CO_3)
- Benzyl chloroformate (Cbz-Cl)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

Procedure:

- Dissolve L-pipecolinic acid in a 1 M aqueous solution of sodium carbonate in a round-bottom flask, and cool the mixture to 0 °C in an ice bath.
- Slowly add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- After the reaction is complete (monitored by TLC), wash the mixture with ethyl acetate to remove any unreacted benzyl chloroformate.
- Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.
- Extract the product into ethyl acetate (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)

Sample Preparation:

- Dissolve 5-10 mg of purified N-Cbz-L-pipecolinic acid in approximately 0.6 mL of a suitable deuterated solvent.
- Transfer the solution to an NMR tube.

Data Acquisition:

- Acquire a ^1H NMR spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
- Acquire a ^{13}C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C . Proton decoupling is typically used to simplify the spectrum.

Instrumentation:

- FT-IR spectrometer with a suitable sampling accessory (e.g., ATR or KBr pellet press)

Sample Preparation:

- For ATR-FTIR: Place a small amount of the solid sample directly onto the ATR crystal.
- For KBr pellet: Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample holder.
- Record the sample spectrum over a range of 4000 to 400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Instrumentation:

- Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Sample Preparation:

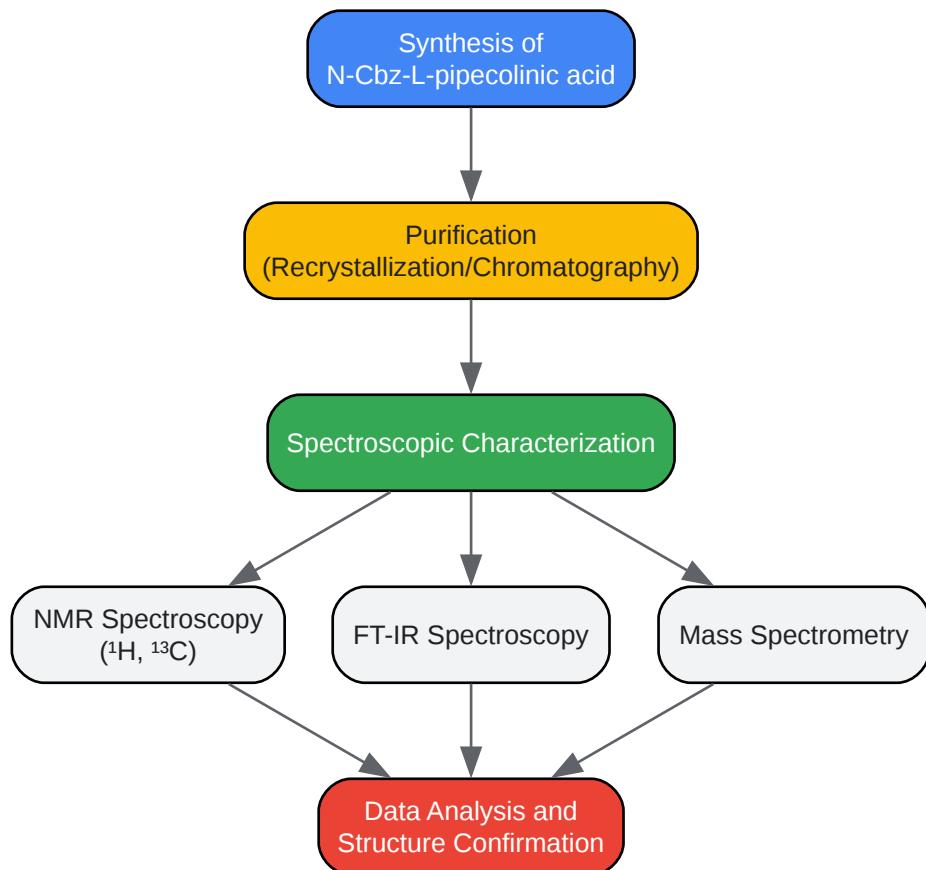
- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Further dilute the sample as needed for the specific instrument.

Data Acquisition:

- Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
- Acquire the mass spectrum in positive or negative ion mode.
- For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of the molecular ion.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like N-Cbz-L-pipecolinic acid.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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